N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGRAOFNHBEFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Core Thienoquinoline Scaffold Construction
The thieno[2,3-b]quinoline core is typically synthesized via Friedel-Crafts acylation or electrophilic cyclization . A modified approach from thieno[3,2-b]thiophene synthesis (Scheme 6 in) involves:
- Bromine-Lithium Exchange : 3-Bromothiophene undergoes Br/Li exchange to form a lithiated intermediate.
- Nucleophilic Substitution : Reaction with potassium bromoacetate yields a carboxylic acid derivative.
- Intramolecular Friedel-Crafts Acylation : Cyclization forms the ketone intermediate, which is reduced to yield the thienoquinoline backbone.
This method achieves a 48% overall yield but requires stringent anhydrous conditions. An alternative route using bis(diethoxyethyl)disulfide as an electrophile (Scheme 7 in) simplifies scalability, yielding 51% via spontaneous cyclization under acidic conditions.
Functionalization with Carbohydrazide and 3-Chlorobenzoyl Groups
The final compound is synthesized through sequential functionalization:
Step 1: Synthesis of Thieno[2,3-b]Quinoline-2-Carbohydrazide
- Reagents : Thieno[2,3-b]quinoline-2-carbonyl chloride is treated with hydrazine hydrate in ethanol at 0–5°C.
- Conditions : Dropwise addition over 2 hours, followed by stirring for 12 hours at room temperature.
- Yield : 72–78% after recrystallization from ethanol.
Step 2: Acylation with 3-Chlorobenzoyl Chloride
- Coupling Reaction : Thieno[2,3-b]quinoline-2-carbohydrazide reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM).
- Base : Triethylamine (3 equivalents) neutralizes HCl byproducts.
- Conditions : Stirring at 25°C for 6–8 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol | 0–25°C | 14 | 75 |
| 2 | 3-Chlorobenzoyl chloride | DCM | 25°C | 8 | 68 |
Mechanistic Insights into Critical Steps
Electrophilic Acylation Dynamics
The 3-chlorobenzoyl group introduction proceeds via nucleophilic acyl substitution (Figure 1). The carbohydrazide’s terminal amine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, displacing chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation.
Industrial Production Considerations
Scalability Challenges
- Cost of Anhydrous Conditions : Friedel-Crafts acylation requires rigorous moisture exclusion, increasing production costs.
- Byproduct Management : HCl generation necessitates corrosion-resistant equipment and efficient neutralization protocols.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale (Method A) | Industrial-Scale (Method C) |
|---|---|---|
| Solvent | 1,4-Dioxane | Ethanol/Water |
| Catalyst | None | TEBAC |
| Reaction Time | 8 hours | 6 hours |
| Yield | 55% | 64% |
| Purification | Flash chromatography | Crystallization |
Method C’s use of ethanol/water mixtures simplifies purification via crystallization, favoring large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted thienoquinoline derivatives.
Scientific Research Applications
N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thieno[2,3-b]quinoline derivatives share a fused aromatic system but differ in substituents and functional groups. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Functional Group Impact : The substitution of carbohydrazide (as in the target compound) versus carboxamide (e.g., ) alters hydrogen-bonding capacity and solubility. Carboxamides generally exhibit higher metabolic stability, while carbohydrazides may offer stronger metal-ion chelation, as seen in sensor applications .
- In contrast, the 3-chloro-2-methylphenyl group in the carboxamide derivative improves cellular uptake and anti-proliferative activity.
- Heterocyclic Core: Thieno[2,3-b]quinoline derivatives (target compound and ) exhibit broader π-conjugation compared to thieno[2,3-b]pyridines (e.g., ), which may influence photophysical properties and binding to biological targets.
Biological Activity
N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 373.83 g/mol. The compound features a thienoquinoline core, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of thienoquinoline compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of thienoquinoline derivatives against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 8 |
| Standard Antibiotic (e.g., Ampicillin) | Antibacterial | 16 |
The minimum inhibitory concentration (MIC) values suggest that this compound is more effective than some standard antibiotics against specific bacterial strains .
2. Antitubercular Activity
A study focusing on quinoline derivatives reported that certain compounds demonstrated higher activity against Mycobacterium tuberculosis compared to traditional antitubercular drugs like isoniazid. Although specific data on this compound's activity against M. tuberculosis is limited, its structural analogs have shown promising results .
3. Antitumor Activity
Thienoquinoline derivatives have been evaluated for their antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported IC50 values for related compounds in the low micromolar range against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 5.6 |
| Standard Chemotherapy Drug (e.g., Cisplatin) | HeLa | 10 |
This data indicates that this compound possesses significant antitumor potential .
The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested this compound against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with an MIC lower than that of commonly used antibiotics.
Case Study 2: Antitumor Screening
Another study involved screening various thienoquinoline derivatives against several cancer cell lines. The results indicated that this compound effectively inhibited cell growth in a dose-dependent manner, showcasing its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via condensation of 3-chlorobenzoyl chloride with thieno[2,3-b]quinoline-2-carbohydrazide under alkaline conditions (e.g., triethylamine) to neutralize HCl byproducts . Key optimization steps include:
- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
- Solvent selection : Use anhydrous DMF or THF to enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm, carbohydrazide NH at δ 9.8–10.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHClNOS, exact mass 393.03 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. What initial biological screening assays are recommended to evaluate its antimicrobial and antitumor potential?
- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Evidence reports MIC values ≤2 µg/mL, outperforming ampicillin .
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC values in the low micromolar range (1–5 µM) .
Advanced Research Questions
Q. How does this compound interact with DNA and inhibit topoisomerases?
Mechanistic studies involve:
- DNA-binding assays : UV-vis titration or fluorescence quenching to calculate binding constants (e.g., M) .
- Topoisomerase inhibition : Gel electrophoresis to assess DNA relaxation inhibition (e.g., >80% inhibition at 10 µM) .
- Molecular docking : Simulations (AutoDock Vina) predict interactions with topoisomerase II’s ATP-binding domain .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Substituent modification : Replace 3-chlorobenzoyl with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
- Hydrazide group optimization : Introduce methyl or ethyl groups to improve solubility without compromising activity .
- Biological validation : Compare IC values of derivatives against parental and resistant cancer cell lines to assess efficacy .
Q. What methodologies resolve contradictions in reported IC50_{50}50 values across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:
- Cell line authentication : Use STR profiling to confirm identity.
- Dose-response curves : Test concentrations across 3–4 logs (e.g., 0.1–100 µM) with triplicate measurements .
- Orthogonal assays : Validate results using ATP-based viability assays (e.g., CellTiter-Glo) .
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
- Prodrug synthesis : Acetylate the carbohydrazide group to enhance lipophilicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentration after intravenous/oral administration in rodent models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
